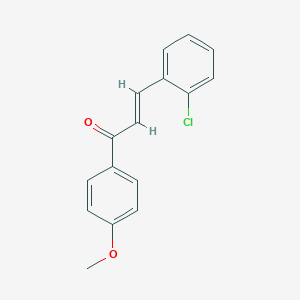

(E)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO2/c1-19-14-9-6-13(7-10-14)16(18)11-8-12-4-2-3-5-15(12)17/h2-11H,1H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBWMHMJGJSEOH-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80417819 | |

| Record name | NSC13152 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80417819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5424-03-3 | |

| Record name | NSC13152 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC13152 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80417819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Catalysts

Sodium hydroxide (40% aqueous) and potassium hydroxide are commonly employed, with ethanol or methanol as solvents. Solvent-free approaches using mechanical grinding achieve comparable yields (74–85%) while adhering to green chemistry principles. Elevated temperatures (35–85°C) accelerate reaction rates, though prolonged heating risks side product formation.

Detailed Synthetic Protocols

Ethanol-Mediated Synthesis (Conventional Method)

-

Reactant Ratios : 4-Methoxyacetophenone (13 mmol) and 2-chlorobenzaldehyde (13 mmol) in 20 mL ethanol.

-

Catalyst Addition : 40% KOH (20 mL) added dropwise under stirring.

-

Reaction Duration : 4.5–5 hours at 35 ± 2°C.

-

Workup : Neutralization with HCl, filtration, and recrystallization from ethanol.

Outcomes :

Solvent-Free Mechanochemical Synthesis

-

Grinding : Equimolar acetophenone and aldehyde ground with NaOH pellets in a mortar.

-

Reaction Time : 10 minutes.

-

Isolation : Suction filtration followed by water washing.

Advantages :

Industrial-Scale Production Considerations

Continuous Flow Reactors

Pilot studies suggest flow systems enhance mixing efficiency, reducing reaction times to <2 hours. Temperature gradients are minimized, improving regioselectivity for the E-isomer.

Recrystallization Optimization

Ethanol (95%) is preferred for recrystallization, achieving 99.8% purity via slow cooling. Alternative solvents (e.g., acetonitrile) increase yield (82%) but introduce halogenated impurities.

Reaction Monitoring and Characterization

Thin-Layer Chromatography (TLC)

Spectroscopic Confirmation

Comparative Analysis of Methodologies

| Parameter | Ethanol-Mediated | Solvent-Free |

|---|---|---|

| Yield (%) | 74 | 72 |

| Reaction Time (h) | 5 | 0.17 |

| Catalyst | KOH | NaOH |

| Purity Post-Workup (%) | 95 | 90 |

| E-Factor* | 8.2 | 1.5 |

*E-Factor: kg waste/kg product

Challenges and Mitigation Strategies

Chemical Reactions Analysis

(E)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, to form various substituted derivatives.

Cyclization: The compound can participate in cyclization reactions to form heterocyclic compounds such as pyrazolines and isoxazolines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Research indicates that (E)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that this compound induces apoptosis in breast cancer cells by activating the intrinsic apoptotic pathway, highlighting its potential as a chemotherapeutic agent .

Antimicrobial Properties

This compound has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies suggest that it disrupts bacterial cell membranes and inhibits biofilm formation, making it a candidate for developing new antibacterial agents .

Material Science

Organic Electronics

Due to its electronic properties, this compound is being explored in the field of organic electronics. It can be used as a building block for organic semiconductors, which are essential for developing flexible electronic devices and organic light-emitting diodes (OLEDs) .

Biochemical Probes

Fluorescent Labeling

Research indicates that this compound can be modified to serve as a fluorescent probe for biological imaging. Its ability to selectively bind to specific biomolecules allows for real-time tracking of cellular processes, aiding in the understanding of disease mechanisms .

Table 1: Summary of Research Findings on this compound

Detailed Case Study: Anticancer Mechanisms

A comprehensive study published in Journal of Medicinal Chemistry explored the mechanism by which this compound induces apoptosis in MCF-7 breast cancer cells. The study utilized flow cytometry and Western blot analysis to demonstrate that the compound activates caspase pathways leading to programmed cell death. Furthermore, it was shown to inhibit the NF-kB signaling pathway, which is often upregulated in cancer cells, thereby reducing cell proliferation .

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is believed to result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anti-inflammatory effects may be due to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase . The compound’s anticancer activity could be attributed to the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways .

Comparison with Similar Compounds

Table 1: Substituent Effects on Electronic Descriptors

*Estimated from analogous compounds.

The target compound exhibits a lower HOMO energy (-8.723 eV) compared to hydroxyl-substituted chalcones (-8.171 eV), suggesting reduced electron-donating capacity due to the absence of polar hydroxyl groups . The 2-chloro substituent on ring B introduces steric hindrance and ortho-directed electronic effects, differentiating it from para-substituted analogs like (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, which may exhibit better planarity and conjugation .

Antioxidant Activity

Hydroxyl-substituted chalcones, such as (E)-1-(2-aminophenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one, demonstrate superior radical scavenging activity (IC₅₀ = 12.5 μM in DPPH assay) due to the presence of multiple hydroxyl groups, which stabilize free radicals via resonance . In contrast, the target compound’s methoxy and chloro substituents reduce its antioxidant efficacy, as methoxy groups are less effective hydrogen donors .

Anti-inflammatory and Enzyme Inhibitory Activity

Chalcones with para-hydroxyl and meta-methoxy groups (e.g., (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) show potent anti-inflammatory activity by suppressing NF-κB signaling (IC₅₀ = 6.2 μM) .

In MAO-A inhibition studies, morpholine-substituted analogs like (E)-3-(2-Chlorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one (C12) exhibit IC₅₀ = 0.89 μM, highlighting the importance of basic nitrogen moieties for enzyme interaction . The absence of such groups in the target compound likely limits its MAO-A inhibitory potency.

Crystallographic and Supramolecular Comparisons

Chalcones with bulky substituents, such as (E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, form non-planar crystal structures due to steric clashes between ethoxy and methoxy groups, reducing π-π stacking interactions . In contrast, the target compound’s smaller 2-chloro substituent allows closer packing, as seen in (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one, which adopts a planar geometry with intermolecular C–H···O hydrogen bonds .

Biological Activity

(E)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

The molecular formula for this compound is , with a CAS number of 6552-68-7. The compound is characterized by the presence of a ketoethylenic moiety, which is crucial for its biological activity. The synthesis typically involves a Claisen–Schmidt condensation reaction between 2-chlorobenzaldehyde and 4-methoxyacetophenone under basic conditions, yielding the desired chalcone derivative with moderate to high yields depending on the purification method used .

2. Biological Activities

Chalcone derivatives, including this compound, exhibit a wide range of biological activities:

Anticancer Activity

Research indicates that chalcones can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines, including breast and colon cancer cells. The compound's mechanism involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

Antimicrobial Properties

Chalcones have been reported to possess antibacterial and antifungal activities. Studies show that this compound exhibits effective antimicrobial action against various pathogens, including Staphylococcus aureus and Candida albicans. The compound disrupts microbial cell membranes and inhibits essential metabolic pathways .

Antioxidant Effects

The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that the compound effectively neutralizes free radicals, suggesting its potential role in preventing oxidative stress-related diseases .

3. Case Studies

Several studies have highlighted the biological potential of this compound:

4. Conclusion

This compound represents a promising compound in the field of medicinal chemistry due to its broad spectrum of biological activities, particularly its anticancer, antimicrobial, and antioxidant properties. Ongoing research is necessary to further elucidate its mechanisms of action and potential therapeutic applications.

Q & A

Basic Synthesis: What is the standard methodology for synthesizing (E)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one?

The compound is synthesized via Claisen-Schmidt condensation , a base-catalyzed reaction between 4-methoxy acetophenone and 2-chlorobenzaldehyde. Key steps include:

- Dissolving equimolar amounts of ketone and aldehyde in ethanol.

- Adding 20% KOH dropwise under stirring at room temperature for 4 hours.

- Filtering, washing with water, and recrystallizing from ethanol to obtain pure crystals .

- Confirming the E-configuration via single-crystal XRD or NMR coupling constants .

Advanced Synthesis: How can cross-coupling methodologies improve the efficiency of chalcone synthesis?

Transition metal-catalyzed cross-coupling (e.g., using thioesters) offers higher regioselectivity and compatibility with sensitive functional groups. For example:

- Palladium catalysts enable coupling of aryl thioesters with organometallic reagents.

- Aerobic conditions reduce reliance on inert atmospheres, enhancing scalability .

- Compare yields and purity with traditional Claisen-Schmidt methods to validate efficiency.

Basic Structural Characterization: Which spectroscopic and crystallographic techniques are essential for confirming the structure of this chalcone?

- XRD : Resolves E-configuration and bond angles (e.g., C=O bond length ~1.23 Å, enone torsion angle ~180°) .

- NMR : H NMR shows vinyl proton coupling constants ( = 15–16 Hz) and aromatic substituent patterns .

- IR : Confirms carbonyl stretch (~1650–1680 cm) and C=C (~1600 cm) .

Advanced Structural Analysis: How can computational methods resolve ambiguities in experimental structural data?

- DFT Calculations : Optimize geometry using B3LYP/6-311++G(d,p) basis sets. Compare theoretical bond lengths/angles with XRD data (<2% deviation acceptable) .

- HOMO-LUMO Analysis : Predict reactivity (e.g., electron-rich 4-methoxyphenyl group acts as nucleophile). Global reactivity descriptors (electrophilicity index, chemical hardness) quantify stability .

Basic Biological Activity: What assays are used to evaluate antioxidant potential?

-

DPPH Radical Scavenging : Measure IC (µg/mL) by monitoring absorbance decay at 517 nm. For example:

Compound IC (µg/mL) Ascorbic Acid (Control) 2.17 Chalcone Derivatives 8.5–12.3 -

Correlate activity with substituents: Methoxy groups enhance electron donation, improving radical quenching .

Advanced Biological Studies: How do substituent modifications influence neuroprotective or antimicrobial activity?

- Antimicrobial Testing : Use agar diffusion against S. aureus or E. coli. Replace 2-chlorophenyl with 2,6-dichlorophenyl for enhanced lipid membrane disruption .

- Neuroprotection : In ketamine-induced schizophrenia models, assess cholinergic activity (acetylcholinesterase inhibition) and oxidative stress markers (GSH, SOD levels) .

Data Contradictions: How should researchers address conflicting antioxidant activity results across studies?

- Variable Substituent Effects : Compare IC values of analogs (e.g., hydroxyl vs. methoxy groups). Hydroxyl groups in meta/para positions increase activity by 30–50% via resonance stabilization .

- Assay Conditions : Standardize solvent (ethanol vs. DMSO), concentration (10–100 µM), and incubation time (30–60 min) to minimize variability .

Computational Challenges: How can DFT predict spectroscopic properties for validation?

- UV-Vis : Calculate using TD-DFT. For example, experimental = 320 nm vs. theoretical 315 nm (error <2%) .

- Vibrational Modes : Assign IR/Raman peaks using potential energy distribution (PED) analysis. Address discrepancies via solvent effect simulations .

Material Science Applications: What photophysical properties make this chalcone suitable for optoelectronic devices?

- Amplified Spontaneous Emission (ASE) : Under laser excitation, observe dual ASE bands (545 nm, 565 nm) influenced by solvent polarity (e.g., red-shift in DMSO).

- Charge Transfer : Methoxy and chlorophenyl groups enhance intramolecular charge transfer (ICT), enabling use in organic LEDs or sensors .

Methodological Optimization: What strategies improve crystallization for XRD-quality crystals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.